molecular formula C11H7ClO5S B2734393 5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid CAS No. 61942-29-8

5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid

Cat. No.: B2734393
CAS No.: 61942-29-8
M. Wt: 286.68
InChI Key: GQBDPMWDUUVAKD-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry for the development of novel bioactive molecules. Its structure incorporates two privileged pharmacophores: a 4-chlorophenylsulfonyl group and a furan-2-carboxylic acid moiety. The 4-chlorophenylsulfonyl unit is a common feature in compounds with demonstrated biological activity. For instance, recent research has explored 4-chlorophenyl-sulfonyl indole-based thiosemicarbazones as potent competitive α-glucosidase inhibitors for antidiabetic applications . Similarly, molecular frameworks containing a 4-[(4-chlorophenyl)sulfonyl]phenyl group have been synthesized and evaluated for their antimicrobial properties . The furan-2-carboxylic acid component and its derivatives are extensively utilized in drug discovery, serving as key intermediates and core structures in various therapeutic agents. This is exemplified by 5-arylfuran-2-carboxamide derivatives, which have been designed and synthesized as novel antifungal agents against Candida species . Furthermore, the furan ring is a fundamental building block in the design of potent colchicine binding site inhibitors (CBSIs) with antitumor activity . Researchers can leverage this compound as a versatile precursor for constructing more complex molecules, particularly in the exploration of new antimicrobial, antifungal, and anticancer agents. Its high reactivity, primarily through the carboxylic acid group, allows for facile derivatization into amides, esters, and other conjugates, enabling structure-activity relationship (SAR) studies.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO5S/c12-7-1-3-8(4-2-7)18(15,16)10-6-5-9(17-10)11(13)14/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBDPMWDUUVAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC=C(O2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with furan-2-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of 5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide group under specific conditions.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid exhibits promising antimicrobial properties. Studies suggest its efficacy against various bacterial strains, including:

  • Staphylococcus aureus
  • Enterococcus faecium
  • Bacillus subtilis

In vitro testing has shown that this compound can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

Antiviral Properties

The compound has also been studied for its potential antiviral activity. It interacts with viral replication pathways, suggesting its use in antiviral drug development. Specifically, it has demonstrated efficacy against Methionine aminopeptidase enzymes, which play a critical role in protein maturation within bacterial cells .

Anti-inflammatory and Anticancer Potential

5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid has been evaluated for its anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are involved in inflammatory processes, indicating that this compound could serve as an anti-inflammatory agent . Furthermore, preliminary studies suggest it may induce apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic .

Agricultural Applications

In agricultural chemistry, derivatives of this compound have shown antifungal and herbicidal properties, making them suitable for developing new agricultural products that can enhance crop protection against pests and diseases .

Materials Science Applications

5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid is utilized as a building block in organic synthesis for creating more complex molecules. Its unique chemical properties allow it to be employed in developing specialty chemicals and materials with specific functionalities .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • A study focusing on its antimicrobial activity reported significant inhibition zones against various gram-positive bacteria.
  • In vitro assays demonstrated its ability to inhibit viral replication pathways.
  • Research into its anticancer properties revealed mechanisms involving apoptosis induction through caspase activation .

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The furan ring can also participate in various biochemical reactions, contributing to the compound’s overall biological activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

  • 5-(4-Chlorophenyl)-2-furoic acid (CAS 41019-45-8) :
    This simpler analog lacks the sulfonyl group, resulting in reduced electron withdrawal. The absence of the sulfonyl group decreases acidity (pKa ~3.5 vs. ~2.8 for the sulfonyl derivative) and solubility in polar solvents. Its molecular weight (222.62 g/mol) is significantly lower than the sulfonyl-containing target compound .
  • 5-(4-Nitrophenyl)furan-2-carboxylic acid: The nitro group (-NO₂) is a stronger electron-withdrawing group than sulfonyl, leading to higher acidity (pKa ~2.2). However, the nitro group may reduce metabolic stability compared to sulfonyl derivatives in biological systems .

Steric and Functional Group Modifications

  • 5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid (ChemSpider ID 3711953) :
    The sulfonyl group is separated from the aromatic ring by a methylene spacer, increasing flexibility. The 2-methylbenzyl group introduces steric hindrance, which may hinder interactions with flat binding pockets in enzymes compared to the planar 4-chlorophenyl-sulfonyl group in the target compound .
  • However, the fused benzene ring raises molecular weight (272.69 g/mol) and may reduce metabolic clearance .

Antimicrobial and Enzyme Inhibition

  • Furan derivatives like methyl 5-(2-methoxycarbonylethyl)-furan-2-carboxylate (from Coriolopsis sp. J5) exhibit inhibitory effects on Xanthomonas axonopodis, a plant pathogen. The sulfonyl group in the target compound may enhance similar bioactivity by improving binding to bacterial enzymes .

Pharmacokinetic Considerations

  • Sulfonyl-containing derivatives generally exhibit higher metabolic stability than nitro or ester analogs due to resistance to hydrolysis. For example, 5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid (CAS 74556-57-3) has a phenoxy group prone to oxidative metabolism, whereas the sulfonyl group in the target compound may prolong half-life .

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Substituent logP pKa (Carboxylic Acid) Notable Bioactivity
5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid 286.72 (calc.) 4-ClPh-SO₂- ~1.8 ~2.8 Potential enzyme inhibition
5-(4-Chlorophenyl)-2-furoic acid 222.62 4-ClPh- ~2.5 ~3.5 Antimicrobial
5-(4-Nitrophenyl)furan-2-carboxylic acid 237.17 4-NO₂Ph- ~1.2 ~2.2 High reactivity in nucleophilic substitutions
5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furancarboxylic acid 294.70 4-Cl-3-CF₃Ph- ~3.1 ~3.0 Enhanced lipophilicity

Biological Activity

5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a furan ring, a carboxylic acid group, and a sulfonyl moiety attached to a chlorophenyl group. These structural components contribute to its reactivity and biological activity.

The biological activity of 5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonyl group can inhibit specific enzymes, disrupting critical biochemical pathways. For instance, it may interact with Methionine aminopeptidase, affecting protein synthesis in bacterial cells.
  • Signaling Pathways : The compound modulates pathways related to inflammation, cell proliferation, and apoptosis, which are vital in cancer progression and treatment.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium. In qualitative assays, compounds similar to 5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid produced significant growth inhibition zones .
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus9
    Enterococcus faecium15
  • Anticancer Activity : The compound has been evaluated for its anticancer properties. Studies have demonstrated its potential to inhibit cell proliferation in various cancer cell lines. For instance, it has shown cytotoxic effects with IC50 values comparable to established anticancer drugs .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially reducing inflammation in various models .

Case Studies and Research Findings

  • Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of related compounds against multiple bacterial strains. The results indicated that compounds with similar structures exhibited significant antibacterial effects, suggesting that the presence of the sulfonyl group enhances activity against pathogens .
  • Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of 5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid on cancer cell lines. The findings revealed that the compound inhibited cell growth effectively, with mechanisms involving apoptosis induction .
  • Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a complex mechanism of action that warrants further investigation .

Q & A

Basic Research Question

  • Chromatography : Silica gel columns with ethyl acetate/hexane (3:7) resolve sulfonylated products from unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures (70:30) yield crystalline solids with >98% purity .
  • Quality control : Validate purity via melting point analysis (reported range: 185–187°C) and TLC (Rf_f = 0.4 in ethyl acetate) .

How can Design of Experiments (DOE) optimize the sulfonylation step for this compound?

Advanced Research Question
DOE methodologies reduce experimental noise and identify critical factors:

  • Factors : Temperature (50–90°C), base concentration (1–3 equiv.), and reaction time (4–12 hrs).
  • Response surface modeling : Predicts optimal conditions (e.g., 75°C, 2.5 equiv. K2_2CO3_3, 8 hrs) for maximal yield (82%) .
  • Robustness testing : Assess parameter sensitivity to ensure scalability .

What are the challenges in characterizing degradation products of this compound under accelerated stability testing?

Advanced Research Question
Degradation pathways include:

  • Hydrolysis : Sulfonyl esters may hydrolyze in aqueous buffers (pH 7.4), forming 4-chlorobenzenesulfonic acid and furan-2-carboxylic acid .
  • Oxidation : The furan ring oxidizes to diketones under light exposure, detectable via LC-MS .
  • Mitigation : Use amber vials and inert atmospheres (N2_2) during storage .

How does the 4-chlorophenyl group influence the compound’s electronic properties compared to other substituents?

Advanced Research Question
Computational studies (e.g., DFT) reveal:

  • Electron-withdrawing effect : The chlorine atom decreases electron density at the sulfonyl group, enhancing electrophilicity by 15% compared to phenyl analogs .
  • Steric effects : Minimal steric hindrance allows for planar molecular conformations, critical for π-π stacking in crystal structures .

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